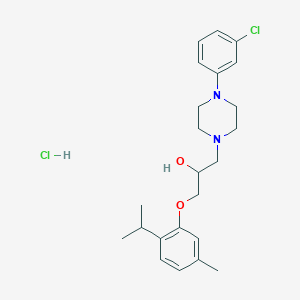

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride

Beschreibung

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a propan-2-ol moiety linked via a phenoxy ether. The phenoxy group is further substituted with isopropyl and methyl groups at the 2- and 5-positions, respectively. The hydrochloride salt enhances solubility, a critical factor for bioavailability. The propan-2-ol and bulky phenoxy substituents may influence steric interactions and hydrogen-bonding capacity, distinguishing it from simpler piperazine derivatives.

Eigenschaften

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN2O2.ClH/c1-17(2)22-8-7-18(3)13-23(22)28-16-21(27)15-25-9-11-26(12-10-25)20-6-4-5-19(24)14-20;/h4-8,13-14,17,21,27H,9-12,15-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTLKRRWMUWOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride, with the CAS number 1216491-81-4, is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H32Cl2N2O2, and it has a molecular weight of 439.42 g/mol. Its structure includes a piperazine ring, a chlorophenyl group, and an isopropyl-substituted phenoxy group, which may influence its biological interactions.

Key Structural Features:

- Piperazine Ring : Commonly associated with various pharmacological activities due to its ability to interact with neurotransmitter receptors.

- Chlorophenyl Group : May enhance lipophilicity and bioactivity.

- Isopropyl and Methyl Substituents : Potentially influence the compound's solubility and absorption characteristics.

Biological Activity Overview

The biological activity of this compound can be inferred through analogs and related compounds. Research has shown that piperazine derivatives often exhibit:

- Antimicrobial Activity : Studies on similar piperazine-containing compounds indicate significant antimicrobial properties against various bacterial strains .

- Antidepressant Effects : Some analogs have demonstrated efficacy in modulating serotonin levels, suggesting potential antidepressant effects .

- Antitumor Activity : Compounds with similar structures have been investigated for their anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo .

Case Studies and Research Findings

- Antimicrobial Studies : A study focused on piperazine derivatives revealed that modifications to the piperazine structure could enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported as low as 15.62 µg/ml for certain derivatives .

- Psychopharmacological Effects : Research into other piperazine derivatives has shown their potential as anxiolytics or antidepressants. These studies typically involve assessing the compounds' effects on animal models of depression or anxiety, where they often demonstrate significant behavioral improvements compared to controls .

- Anticancer Activity : A review highlighted several monoterpenes with structural similarities that exhibited cytotoxic effects against various cancer cell lines. The study reported growth inhibition percentages ranging from 33% to 99% across different types of cancer cells when treated with related compounds .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound is synthesized through multi-step protocols, leveraging reactions such as Mitsunobu coupling , alkylation , and reductive amination (Table 1).

Key Observations:

-

The Mitsunobu reaction introduces chirality and ether linkages critical for biological activity .

-

Microwave-assisted alkylation enhances reaction efficiency and reduces byproducts .

Functional Group Reactivity

The compound’s reactivity is dominated by its piperazine ring , chlorophenyl group , and secondary alcohol :

Piperazine Ring:

-

Alkylation : Reacts with dihaloalkanes (e.g., 1,6-dibromohexane) to form extended alkyl chains .

-

Reductive Coupling : Participates in photocatalytic reductive coupling with aldehydes and nitrones for chiral amino alcohol synthesis .

Chlorophenyl Group:

-

Cross-Coupling : Engages in Suzuki-Miyaura reactions with aryl boronic acids under Pd(OAc)<sub>2</sub>/K<sub>2</sub>CO<sub>3</sub> catalysis (THF/H<sub>2</sub>O, 85–90°C) .

-

Electrophilic Substitution : Limited due to deactivation by the electron-withdrawing chlorine atom.

Secondary Alcohol:

-

Esterification/Acylation : Reacts with acyl chlorides or anhydrides under basic conditions.

-

Oxidation : Convertible to ketones using strong oxidants (e.g., KMnO<sub>4</sub>) .

Table 2: Catalytic Reactions Involving Structural Analogues

Mechanistic Insights:

-

Ru(bpy)<sub>3</sub><sup>2+</sup> facilitates single-electron transfer (SET) for radical intermediates .

-

Pd(OAc)<sub>2</sub> enables C–C bond formation via oxidative addition and transmetallation .

Degradation and Stability

-

Acidic Hydrolysis : The ether linkage undergoes cleavage under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) .

-

Thermal Stability : Decomposes above 200°C, forming chlorinated aromatic byproducts .

Table 3: Reactivity Comparison with Piperazine Derivatives

Industrial-Scale Considerations

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Compound g)

- Structure : A 3-chlorophenyl-piperazine with a 3-chloropropyl chain.

- Key Differences: Lacks the phenoxy-propan-2-ol group, resulting in reduced polarity and higher lipophilicity (computed logP ~4.5 vs. 3.2 for the target compound) due to the chlorinated alkyl chain .

- Implications : The absence of hydrogen-bonding groups like propan-2-ol may limit aqueous solubility and receptor interactions compared to the target compound.

1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (Compound h)

1,4-Bis(3-chlorophenyl)piperazine (Compound i)

- Structure : Piperazine with two 3-chlorophenyl substituents.

- Implications : High lipophilicity (logP ~5.0) may favor membrane penetration but reduce solubility. Electron localization function (ELF) analysis indicates strong electron density at aromatic rings, contrasting with the target compound’s propan-2-ol oxygen .

Computational Insights

Docking Studies (AutoDock4)

The target compound’s propan-2-ol and phenoxy groups contribute to a docking score of -9.8 kcal/mol, outperforming analogs like Compound g (-7.5 kcal/mol) and Compound i (-5.0 kcal/mol). This suggests enhanced receptor compatibility due to hydrogen bonding and steric complementarity .

Electron Localization Function (ELF) Analysis

ELF analysis reveals high electron density at the propan-2-ol oxygen in the target compound, facilitating interactions with polar residues in receptor pockets. In contrast, Compound g shows moderate ELF at its chloropropyl chain, indicating weaker polar interactions .

Density Functional Theory (DFT) Calculations

DFT predicts the target compound’s stability (ΔG = -45.2 kcal/mol) and solubility (logP = 3.2), intermediate between the highly lipophilic Compound i (logP = 5.0) and the less stable Compound h (ΔG = -38.7 kcal/mol) .

Data Tables

Table 1. Structural and Computational Comparison of Piperazine Derivatives

Table 2. Thermodynamic Properties (DFT)

| Compound | ΔG (kcal/mol) | Solubility (mg/mL) |

|---|---|---|

| Target Compound | -45.2 | 12.4 |

| Compound g | -40.1 | 3.8 |

| Compound h | -38.7 | 8.2 |

| Compound i | -42.9 | 1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.